molecular formula C23H28N4O3 B303628 2-AMINO-4-(2-METHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE

2-AMINO-4-(2-METHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE

Cat. No.: B303628
M. Wt: 408.5 g/mol
InChI Key: GFGKZEWYQBEPES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-(2-METHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a morpholine ring, and various functional groups such as amino, methoxy, and nitrile groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

The synthesis of 2-AMINO-4-(2-METHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE can be achieved through several synthetic routes. One common method involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) under mild reaction conditions . This approach offers high yields and good atom economy. Industrial production methods may involve similar condensation reactions but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like NaBH4, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-AMINO-4-(2-METHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context. In the case of its anti-inflammatory activity, it may inhibit the expression of inflammatory mediators such as prostaglandins and cytokines .

Comparison with Similar Compounds

Similar compounds to 2-AMINO-4-(2-METHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE include:

Properties

Molecular Formula

C23H28N4O3

Molecular Weight

408.5 g/mol

IUPAC Name

2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-1-morpholin-4-yl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C23H28N4O3/c1-23(2)12-17-21(18(28)13-23)20(15-6-4-5-7-19(15)29-3)16(14-24)22(25)27(17)26-8-10-30-11-9-26/h4-7,20H,8-13,25H2,1-3H3

InChI Key

GFGKZEWYQBEPES-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC=CC=C4OC)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC=CC=C4OC)C(=O)C1)C

Origin of Product

United States

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